

Technical Monograph: Spectroscopic Characterization of 4-Morpholinopyridine

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Compound of Interest

Compound Name: 4-Morpholinopyridine

CAS No.: 2767-91-1

Cat. No.: B1661938

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Part 1: Executive Technical Summary

4-Morpholinopyridine (CAS: 2762-42-7) represents a quintessential "push-pull" aromatic system. Structurally, it fuses an electron-rich morpholine ring with an electron-deficient pyridine ring. This architecture is not merely of academic interest; it serves as a potent nucleophilic catalyst in acylation reactions (superior to pyridine due to the +M effect) and a versatile scaffold in medicinal chemistry (e.g., kinase inhibitors).[1]

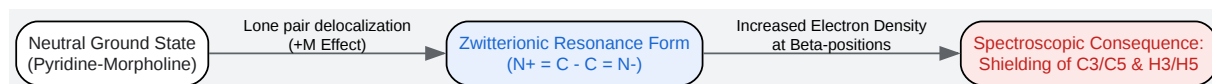
This guide provides a definitive reference for the identification and validation of **4-Morpholinopyridine**. Unlike standard data sheets, we analyze the causality between the electronic structure and the observed spectral data, ensuring that researchers can distinguish this molecule from structural isomers or degradation products.

Part 2: Structural & Electronic Analysis

To interpret the spectra correctly, one must understand the electronic environment.[1] The nitrogen atom of the morpholine ring acts as a strong electron donor (+M effect) into the pyridine ring.[1] This resonance delocalization significantly shields the pyridine protons at the 3 and 5 positions, a diagnostic feature in the NMR spectrum.[1]

Diagram 1: Resonance & Electronic Effects

Visualization of the electron density flow responsible for unique NMR chemical shifts.



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Caption: The resonance interaction (N-N conjugation) increases electron density at the pyridine 3,5-positions, causing significant upfield shifts in NMR.

Part 3: Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (

) Internal Standard: TMS (

0.00 ppm)

The

NMR spectrum displays a classic AA'BB' system for the pyridine ring and two distinct triplets for the morpholine chair conformation.^[1]

Table 1:

NMR Assignments (400 MHz)

Position	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Structural Assignment	Electronic Logic
Py-H2, H6	8.24	Doublet (d)	2H	6.0	-Pyridine	Deshielded by adjacent Pyridine Nitrogen (-I effect).
Py-H3, H5	6.65	Doublet (d)	2H	6.0	-Pyridine	Diagnostic: Strongly shielded by Morpholine N lone pair (+M).
Mor-O-CH2	3.82	Triplet (t)	4H	4.8	Morpholine (Ether)	Deshielded by Oxygen electronegativity.[1]
Mor-N-CH2	3.28	Triplet (t)	4H	4.8	Morpholine (Amine)	Moderately deshielded by Nitrogen. [1]

Table 2:
NMR Assignments (100 MHz)

Position	Shift (ppm)	Assignment	Notes
C4 (Py)	155.1	Quaternary (Ipso)	Attached to Morpholine N.
C2, C6 (Py)	150.2	CH ()	Typical pyridine -carbon shift.[1]
C3, C5 (Py)	107.5	CH ()	Diagnostic: Upfield shift due to resonance (compare to unsubstituted pyridine ~123 ppm).[1]
C (O-CH ₂)	66.5		Ether carbon.[1]
C (N-CH ₂)	45.8		Amine carbon.[1]

Mass Spectrometry (MS)[1]

Ionization Mode: Electron Impact (EI, 70 eV)[1]

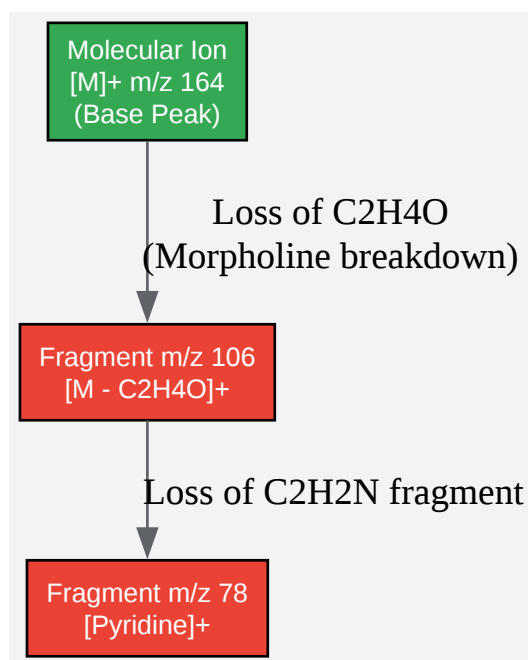
The molecule is relatively stable due to the aromatic ring, but the morpholine ring is the primary site of fragmentation.[1]

Table 3: MS Peak Assignments

m/z	Intensity	Fragment Assignment	Mechanism
164	100% (Base)		Molecular Ion. Highly stable aromatic system.[1]
133	~15%		Loss of hydroxymethyl radical (Morpholine ring opening).[1]
106	~40%		Loss of (Retro-Diels-Alder like fragmentation of morpholine).[1]
78	~20%		Pyridinyl cation (Loss of morpholine radical).[1]

Diagram 2: Fragmentation Pathway

Visualizing the breakdown of the molecular ion.



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Caption: The stability of the aromatic pyridine ring results in a strong molecular ion (m/z 164), with primary fragmentation occurring at the morpholine ether bridge.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)[1]

Wavenumber ()	Intensity	Vibration Mode	Assignment
3020 - 3080	Weak	C-H Stretch ()	Aromatic Pyridine Ring.
2850 - 2970	Medium	C-H Stretch ()	Aliphatic Morpholine Ring ().
1590, 1505	Strong	C=C / C=N Stretch	Pyridine Ring Skeletal Vibrations.
1115	Strong	C-O-C Stretch	Morpholine Ether Linkage.[1]

Part 4: Experimental Protocol (Synthesis & Purification)

To generate a valid reference standard, one must synthesize the compound with high purity.[1]

The following protocol relies on Nucleophilic Aromatic Substitution (

).

Reaction Principle: 4-Chloropyridine is activated for nucleophilic attack.[1] Morpholine acts as both the nucleophile and the base to scavenge the HCl byproduct.[1]

Step-by-Step Methodology

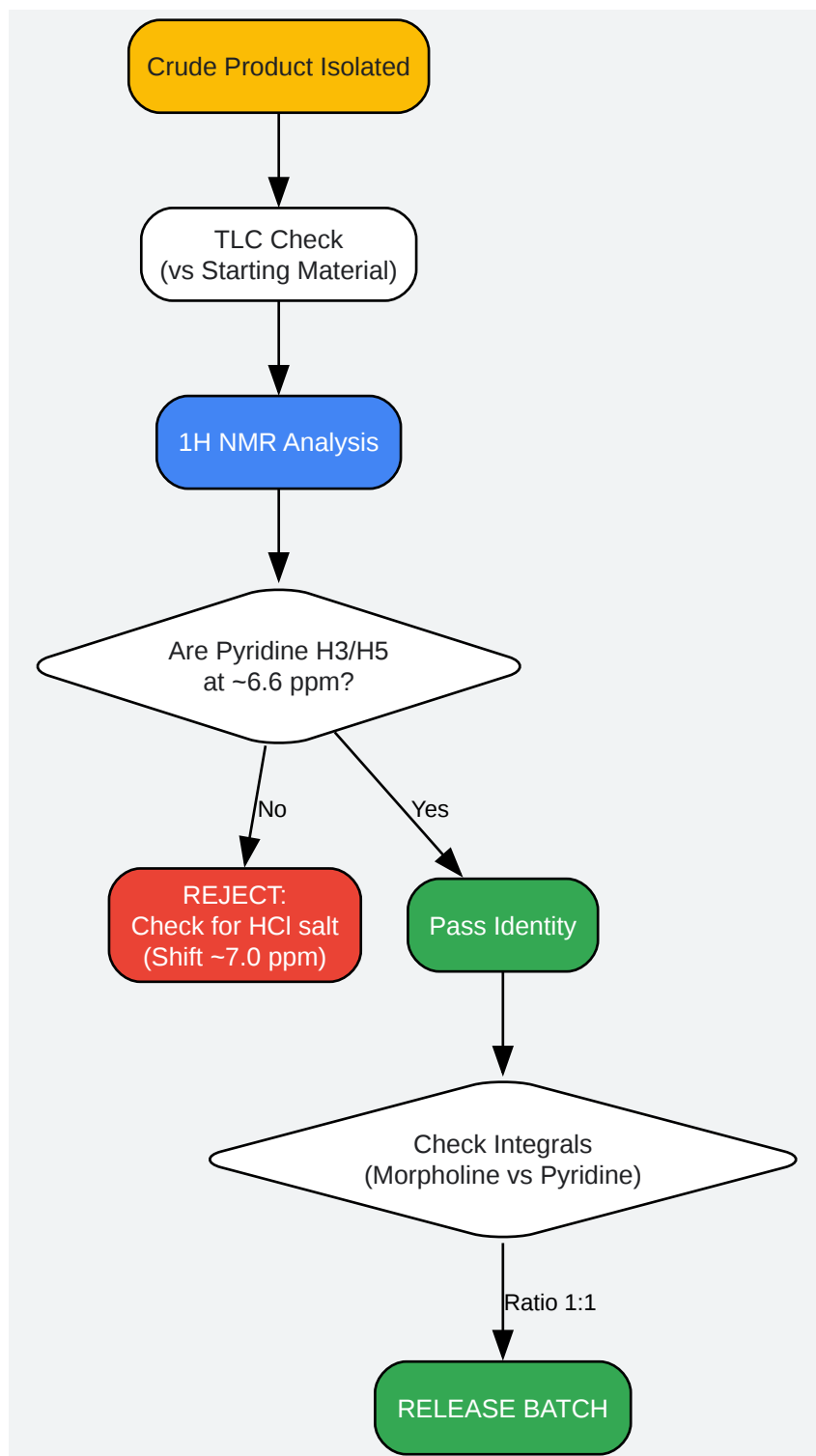
- Reagents:
 - 4-Chloropyridine Hydrochloride (10 mmol, 1.50 g)
 - Morpholine (Excess, 50 mmol, 4.35 g) - Acts as solvent and base.
 - Water (5 mL) - Optional, to moderate exotherm.
- Procedure:
 - Setup: 25 mL Round Bottom Flask with reflux condenser.
 - Addition: Charge 4-Chloropyridine HCl and Morpholine.
 - Reaction: Heat to reflux () for 4-6 hours. Monitor by TLC (10% MeOH in DCM).[1]
 - Workup:
 - Cool to room temperature.[1][2]
 - Add 10% NaOH solution (10 mL) to ensure free base formation.[1]
 - Extract with Dichloromethane (DCM) (mL).[1]
 - Wash combined organics with brine.[1]
 - Dry over anhydrous .[1]
 - Purification:
 - Concentrate in vacuo.[1][3]
 - Recrystallize from Hexane/Ethyl Acetate OR sublime under high vacuum if ultra-high purity is required.[1]

- Yield: Expect 85-95% (Off-white solid).[1]

Part 5: Quality Control Workflow

This diagram illustrates the decision matrix for validating the synthesized material before release for biological or catalytic testing.

Diagram 3: Validation Logic



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Caption: The critical QC checkpoint is the chemical shift of the beta-protons; if they are not significantly shielded, the free base has not been formed.

References

- National Institute of Standards and Technology (NIST). **4-Morpholinopyridine** Mass Spectrum (Electron Ionization).^[1] NIST Chemistry WebBook.^[1] Available at: [\[Link\]](#)^[1]
- PubChem. 4-(4-Pyridinyl)morpholine Compound Summary (CID 76066).^[1] National Library of Medicine.^[1] Available at: [\[Link\]](#)^[1]
- Katritzky, A. R., et al. "Synthesis and structural characterization of N-substituted morpholines."^[1] Journal of Organic Chemistry. (General reference for morpholine substituent effects).

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Sources

- 1. [13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](https://sites.science.oregonstate.edu)
- 2. [rsc.org \[rsc.org\]](https://www.rsc.org)
- 3. [rsc.org \[rsc.org\]](https://www.rsc.org)
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